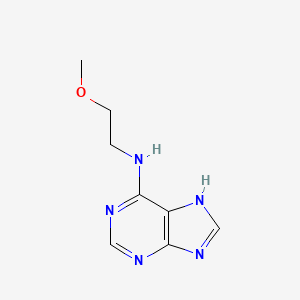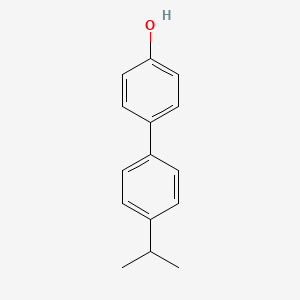![molecular formula C21H25NO6 B12125843 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- CAS No. 6630-31-5](/img/structure/B12125843.png)
2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butén-1-one, 3-[(3,4-diméthoxyphényl)amino]-1-(3,4,5-triméthoxyphényl)-, (Z)- est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un système conjugué avec plusieurs groupes méthoxy, qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Butén-1-one, 3-[(3,4-diméthoxyphényl)amino]-1-(3,4,5-triméthoxyphényl)-, (Z)- implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la 3,4-diméthoxyaniline et le 3,4,5-triméthoxybenzaldéhyde.
Réaction de condensation : Ces matériaux de départ subissent une réaction de condensation en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium. Cette réaction forme une base de Schiff intermédiaire.
Réduction : La base de Schiff est ensuite réduite à l'aide d'un agent réducteur comme le borohydrure de sodium pour produire le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Le choix du solvant et les étapes de purification sont essentiels pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire au niveau des noyaux aromatiques, en particulier aux positions ortho et para par rapport aux groupes méthoxy.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution : Des halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.
Principaux produits
Oxydation : Formation de quinones et d'autres dérivés oxydés.
Réduction : Formation d'alcools et de composés aromatiques réduits.
Substitution : Composés aromatiques halogénés et autres dérivés substitués.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux dans la synthèse organique.
Biologie
En recherche biologique, les dérivés de ce composé sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine
Le composé et ses dérivés sont explorés pour leur potentiel thérapeutique. Leur capacité à interagir avec des cibles biologiques en fait des candidats pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques de spécialité. Sa réactivité et sa stabilité le rendent adapté à diverses applications.
Mécanisme d'action
Le mécanisme d'action du 2-Butén-1-one, 3-[(3,4-diméthoxyphényl)amino]-1-(3,4,5-triméthoxyphényl)-, (Z)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes méthoxy du composé peuvent former des liaisons hydrogène et d'autres interactions avec les sites actifs, influençant les voies biologiques. Son système conjugué permet la délocalisation des électrons, ce qui peut affecter sa réactivité et ses propriétés de liaison.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. Its conjugated system allows for electron delocalization, which can affect its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Phényl-3-butén-2-one : Connu pour son utilisation en synthèse organique et ses caractéristiques structurales similaires.
3,4-Diméthoxyphénéthylamine : Partage le groupe diméthoxyphényl et est utilisé dans diverses applications chimiques.
Unicité
Ce qui distingue le 2-Butén-1-one, 3-[(3,4-diméthoxyphényl)amino]-1-(3,4,5-triméthoxyphényl)-, (Z)- est sa combinaison de plusieurs groupes méthoxy et l'arrangement spécifique de ses groupes fonctionnels. Cette structure unique offre une réactivité distincte et un potentiel pour des applications diverses en recherche scientifique et dans l'industrie.
Propriétés
Numéro CAS |
6630-31-5 |
|---|---|
Formule moléculaire |
C21H25NO6 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(Z)-3-(3,4-dimethoxyanilino)-1-(3,4,5-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H25NO6/c1-13(22-15-7-8-17(24-2)18(12-15)25-3)9-16(23)14-10-19(26-4)21(28-6)20(11-14)27-5/h7-12,22H,1-6H3/b13-9- |
Clé InChI |
QIAFRQBGTLWABP-LCYFTJDESA-N |
SMILES isomérique |
C/C(=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC)/NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)


![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
